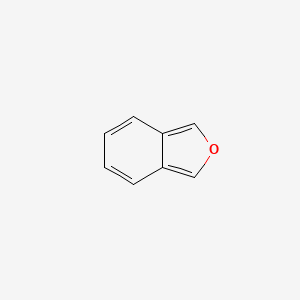

Isobenzofuran

概要

説明

2-benzofuran is a benzofuran and a member of 2-benzofurans.

科学的研究の応用

Optical Materials

Integration into Conjugated Systems

Isobenzofuran has been integrated into conjugated optical materials, leading to the development of novel fluorophores. Research indicates that this compound subunits enhance the proquinoid character of these materials, resulting in improved photophysical properties. For instance, a series of near-infrared donor-acceptor type fluorophores were synthesized using this compound, which demonstrated significant potential for non-invasive fluorescence imaging applications, particularly in detecting P-amyloid plaques associated with Alzheimer's disease .

Table 1: Properties of this compound-Based Fluorophores

| Compound Name | Absorption Max (nm) | Emission Max (nm) | Application |

|---|---|---|---|

| IBF-NIAD 1 | 700 | 720 | Imaging P-amyloid plaques |

| IBF-NIAD 2 | 710 | 730 | Fluorescence microscopy |

| IBF-NIAD 3 | 720 | 740 | Diagnostic imaging |

Medicinal Chemistry

Tyrosinase Inhibition

This compound derivatives, specifically this compound-1(3H)-ones, have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Several derivatives showed potent inhibitory activity comparable to established inhibitors like kojic acid. The structure-activity relationship studies revealed that specific substitutions on the this compound ring significantly enhance inhibitory efficacy .

Table 2: Tyrosinase Inhibition Potency of this compound Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Phthalaldehydic acid derivative | 5 | Competitive inhibition |

| 3-(2,6-dihydroxy-4-isopropylphenyl)this compound-1(3H)-one | 10 | Non-competitive inhibition |

| 2-(3-oxo-1,3-dihydrothis compound-1-yl)-1,3-phenylene diacetate | 15 | Mixed inhibition |

Antioxidant and Antiplatelet Activity

Recent studies have identified this compound derivatives as potent antioxidants and antiplatelet agents. For example, (Z)-3-benzylidenethis compound-1(3H)-ones exhibited significant inhibition of platelet aggregation induced by various agents. The mechanism involves the inhibition of cyclooxygenase-1 enzyme activity, leading to reduced thromboxane A2 formation .

Table 3: Antioxidant Activity of this compound Derivatives

| Compound Name | IC50 (µg/mL) | Activity Type |

|---|---|---|

| (Z)-3-benzylidenethis compound-1(3H)-one | 14.38 | Antioxidant |

| Substituted derivative with p-methyl | 8.88 | Enhanced antioxidant activity |

| Substituted derivative with p-chloro | 6.33 | Strong antioxidant |

化学反応の分析

Diels-Alder Reactions

Isobenzofuran exhibits exceptional reactivity as a 4π electron donor in Diels-Alder (DA) reactions, forming fused bicyclic adducts. Its resonance stabilization upon benzene ring formation in products drives this reactivity .

Key Reactions and Conditions:

-

Reversibility : DA reactions with maleic anhydride are reversible at 60°C, favoring the exo isomer at equilibrium .

-

Regioselectivity : Reactions with unsymmetrical dienophiles (e.g., nitrobenzofuroxans) show minimal regioselectivity .

Cycloaddition Reactions Beyond Diels-Alder

This compound participates in diverse cycloadditions, including [4+3], [4+4], and [8+8] processes .

Notable Examples:

-

[4+3] Cycloaddition : With tropone, forming tricyclic structures .

-

[8+8] Photodimerization : Under UV light, yields dimeric products .

Condensation and Lactonization Reactions

This compound derivatives are synthesized via acid-catalyzed condensation of phthalaldehydic acid with aryl ketones or 1,3-dicarbonyl compounds.

Optimized Conditions (H₂SO₄-SiO₂ Catalyst) :

| Entry | Substrate | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetophenone | 120°C | 2 | 82 |

| 2 | Cyclohexanone | 120°C | 3 | 78 |

| 3 | 1,3-Cyclohexanedione | 120°C | 1.5 | 89 |

-

Mechanism : Aldol condensation followed by lactonization (Scheme 2 in ).

-

Catalyst Reusability : H₂SO₄-SiO₂ retains 78% efficiency after three cycles .

Oxidation and Reduction

This compound derivatives undergo redox transformations:

-

Oxidation : Using tert-butyl hydroperoxide (TBHP) and Cu(I) catalysts yields ketones or aldehydes.

-

Reduction : LiAlH₄ reduces carbonyl groups to alcohols.

Spiroannulation Reactions

Spiro-isobenzofuran compounds are synthesized via one-pot reactions of ninhydrin with 4-amino-1,2-naphthoquinones.

Pudovik Addition/Cyclization

A green method synthesizes this compound-based AIEgens via Pudovik addition/cyclization/aromatization:

Stability and Handling

特性

分子式 |

C8H6O |

|---|---|

分子量 |

118.13 g/mol |

IUPAC名 |

2-benzofuran |

InChI |

InChI=1S/C8H6O/c1-2-4-8-6-9-5-7(8)3-1/h1-6H |

InChIキー |

UXGVMFHEKMGWMA-UHFFFAOYSA-N |

SMILES |

C1=CC2=COC=C2C=C1 |

正規SMILES |

C1=CC2=COC=C2C=C1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。